2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the bromination of 4-methoxyphenol to obtain 2,6-dibromo-4-methoxyphenol. This intermediate is then reacted with 2-hydroxy-4-methoxybenzaldehyde in the presence of a suitable base to form the corresponding Schiff base. Finally, the Schiff base is treated with acetohydrazide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining reaction purity, optimizing yields, and ensuring safety, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The hydrazide moiety can be reduced to form hydrazines.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce hydrazines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe for studying enzyme interactions due to its unique functional groups.
Industry: It can be used in the development of new materials with specific properties, such as flame retardants or UV stabilizers.
Mechanism of Action
The mechanism of action of 2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms and methoxy groups may facilitate binding to specific sites, while the hydrazide moiety can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dibromo-4-methoxyphenylamine
- 2,6-dibromo-4-nitrophenylamine
- 2,4-dibromo-6-(4-chloro-2,5-dimethoxyphenylimino)methylphenol
Uniqueness
2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide is unique due to its combination of bromine, methoxy, and hydrazide functional groups. This combination imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H16Br2N2O5 |
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Molecular Weight |
488.1 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-methoxyphenoxy)-N-[(E)-(2-hydroxy-4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16Br2N2O5/c1-24-11-4-3-10(15(22)7-11)8-20-21-16(23)9-26-17-13(18)5-12(25-2)6-14(17)19/h3-8,22H,9H2,1-2H3,(H,21,23)/b20-8+ |
InChI Key |
AZACHTAJOUKVHC-DNTJNYDQSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)OC)Br)O |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)OC)Br)O |
Origin of Product |
United States |
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